molecular formula C12H18N2O3 B1328190 5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid CAS No. 1119449-81-8

5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid

Cat. No.: B1328190
CAS No.: 1119449-81-8
M. Wt: 238.28 g/mol
InChI Key: ITJDMLJWFHXKLU-UHFFFAOYSA-N
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Description

5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl group at the 5-position, a 2-methylpiperidin-1-ylmethyl group at the 4-position, and a carboxylic acid group at the 3-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is typically carried out under mild conditions, often in the presence of a catalyst such as copper(I) iodide.

  • Introduction of the Piperidine Moiety: : The 2-methylpiperidin-1-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable piperidine derivative with a halomethyl isoxazole intermediate.

  • Carboxylation: : The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the reaction of a suitable ester or nitrile intermediate with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-isoxazole-5-carboxylic acid
  • 5-Methyl-4-[(2-ethylpiperidin-1-yl)methyl]-isoxazole-3-carboxylic acid
  • 5-Methyl-4-[(2-methylpyrrolidin-1-yl)methyl]-isoxazole-3-carboxylic acid

Uniqueness

5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring and the presence of the 2-methylpiperidin-1-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-methyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8-5-3-4-6-14(8)7-10-9(2)17-13-11(10)12(15)16/h8H,3-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJDMLJWFHXKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(ON=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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